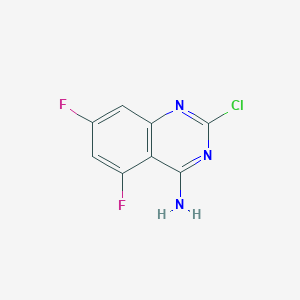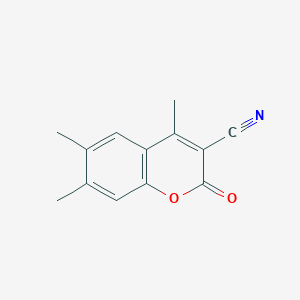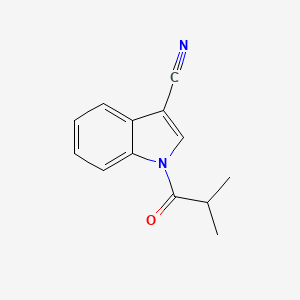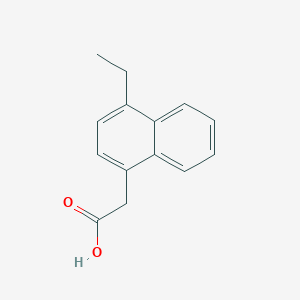
5-(Difluoromethoxy)-7-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-7-fluoroquinoline is a compound that belongs to the quinoline family, characterized by a benzene ring fused with a nitrogen-containing pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or nickel to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-7-fluoroquinoline may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-7-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or difluoromethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(Difluoromethoxy)-7-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential in cancer therapy, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-7-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria, leading to the inhibition of DNA replication.
Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
5-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.
7-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.
5-(Trifluoromethoxy)-7-fluoroquinoline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 5-(Difluoromethoxy)-7-fluoroquinoline is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-7-fluoroquinoline |
InChI |
InChI=1S/C10H6F3NO/c11-6-4-8-7(2-1-3-14-8)9(5-6)15-10(12)13/h1-5,10H |
InChI Key |
GJBNFLINVYDVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2OC(F)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)








![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
